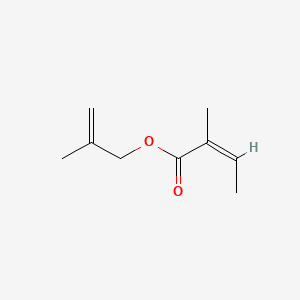

2-Methylallyl 2-methylisocrotonate

Description

Contextualization within Organic Chemistry

2-Methylallyl 2-methylisocrotonate is classified as an ester. Esters are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group. nist.govnih.gov In this specific molecule, the carboxylic acid precursor is 2-methylisocrotonic acid, more systematically known as (Z)-2-methylbut-2-enoic acid, and the alcohol is 2-methyl-2-propen-1-ol (also known as methallyl alcohol).

The presence of carbon-carbon double bonds in both the acid and alcohol portions of the molecule makes it an unsaturated ester. These structural features are significant as they are potential sites for various chemical reactions, including addition and polymerization. Esters are widespread in nature, contributing to the natural fragrances and flavors of many fruits and flowers. nih.gov They also have significant industrial applications, ranging from solvents to components in the synthesis of larger molecules. nist.gov

Overview of Isomeric Forms and Stereochemical Considerations

A key feature of this compound is the potential for stereoisomerism, specifically geometric isomerism (also known as cis-trans or E/Z isomerism), due to the substituted double bond in the 2-methylbut-2-enoate portion of the molecule.

The parent carboxylic acid, 2-methyl-2-butenoic acid, exists as two geometric isomers:

(Z)-2-methyl-2-butenoic acid (Angelic acid): In this isomer, the higher priority groups (the carboxylic acid group and the ethyl group) are on the same side of the double bond. wikipedia.org this compound is the ester derived from angelic acid. nist.gov

(E)-2-methyl-2-butenoic acid (Tiglic acid): Here, the higher priority groups are on opposite sides of the double bond. acs.org Tiglic acid is the more thermodynamically stable of the two isomers. wikipedia.orgacs.org Angelic acid can be converted to tiglic acid through heating or in the presence of acids. wikipedia.org

Therefore, this compound is the (Z)-isomer, and its corresponding (E)-isomer would be 2-Methylallyl 2-methylcrotonate (the ester of tiglic acid). This stereochemical difference can lead to variations in their physical properties and biological activities.

Historical Context of Initial Chemical Identification

Chemical and Physical Properties

Below are tables detailing some of the known physical and chemical properties of this compound.

Table 1: General Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | 2-methylprop-2-enyl (Z)-2-methylbut-2-enoate |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 61692-78-2 |

| Canonical SMILES | CC=C(C)C(=O)OCC(=C)C |

| InChI | InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h5H,2,6H2,1,3-4H3/b8-5- |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.6 | PubChem |

Structure

3D Structure

Properties

CAS No. |

61692-78-2 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-methylprop-2-enyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h5H,2,6H2,1,3-4H3 |

InChI Key |

PNRCWIZNCBKLMH-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCC(=C)C |

Canonical SMILES |

CC=C(C)C(=O)OCC(=C)C |

Origin of Product |

United States |

Chemical Synthesis Methodologies

Esterification Approaches to 2-Methylallyl 2-methylisocrotonate

The direct coupling of the alcohol and carboxylic acid moieties is the most straightforward conceptual approach to this compound.

Direct esterification, most notably the Fischer-Speier esterification, involves the reaction of 2-methylisocrotonic acid with 2-methylallyl alcohol in the presence of an acid catalyst. This equilibrium-driven reaction typically requires the removal of water to drive the reaction towards the product.

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is typically conducted under reflux conditions, with the alcohol often used in excess to shift the equilibrium. The choice of solvent can vary, with non-polar solvents that form an azeotrope with water, such as toluene (B28343) or benzene, being effective for water removal using a Dean-Stark apparatus.

A representative, though generalized, protocol is outlined below:

| Parameter | Condition |

| Reactants | 2-Methylisocrotonic acid, 2-Methylallyl alcohol (1.5-3 equivalents) |

| Catalyst | Concentrated H₂SO₄ or p-TsOH (catalytic amount) |

| Solvent | Toluene or Benzene |

| Temperature | Reflux |

| Reaction Time | Several hours, monitored by TLC or GC |

| Work-up | Neutralization of acid, washing with brine, drying, and purification |

This table represents a general procedure for Fischer esterification and specific conditions for this compound may need optimization.

Transesterification offers an alternative route, involving the reaction of an ester of 2-methylisocrotonic acid (e.g., methyl 2-methylisocrotonate) with 2-methylallyl alcohol. This method can be advantageous as it may proceed under milder conditions and can sometimes avoid the use of strong acids.

This reaction can be catalyzed by either acids or bases. A patent for the preparation of various angelate esters describes a process where methyl angelate is heated with a different alcohol in the presence of an ester exchange catalyst to produce the desired angelate ester google.com.

A plausible transesterification approach is summarized here:

| Parameter | Condition |

| Reactants | Methyl 2-methylisocrotonate, 2-Methylallyl alcohol |

| Catalyst | Sodium methoxide (B1231860) (catalytic), or a Lewis acid like titanium(IV) isopropoxide |

| Temperature | 80-150 °C |

| Reaction Time | 10 minutes to 12 hours, depending on the catalyst and temperature |

| Notes | The reaction often involves the removal of the lower-boiling alcohol byproduct (methanol in this case) to drive the equilibrium forward. |

This table is based on general transesterification principles and a specific patent for angelate esters google.com.

A wide array of catalysts beyond simple mineral acids can be employed for the esterification of carboxylic acids. These can include Lewis acids, solid acid catalysts, and enzymatic catalysts, each offering potential advantages in terms of selectivity, reusability, and milder reaction conditions.

For instance, iridium-catalyzed asymmetric allylic esterification of racemic secondary allylic alcohols with carboxylic acids has been reported to proceed with high regio- and enantioselectivity, although this is a more complex and specialized approach rsc.org. More commonly, metal salts or oxides can be used.

Synthesis of 2-Methylallyl Precursors

The availability of the starting materials is crucial for the synthesis of the target ester. 2-Methylallyl alcohol can be synthesized through various industrial processes. One common method involves the oxidation of isobutene to 2-methylacrolein, followed by reduction to the corresponding alcohol google.com. Another route proceeds via a two-step esterification and subsequent hydrolysis of 2-methylallyl chloride google.com.

Synthesis of 2-Methylisocrotonic Acid Derivatives

2-Methylisocrotonic acid, also known as angelic acid, is the (Z)-isomer of 2-methyl-2-butenoic acid. It is often found in nature alongside its more stable (E)-isomer, tiglic acid acs.org. The synthesis of pure angelic acid can be challenging due to its tendency to isomerize to the more stable tiglic acid.

One synthetic approach involves the synthesis of tiglic acid first, for example, by the dehydration of α-hydroxy-α-methylbutyronitrile, followed by a multi-step conversion to angelic acid. This conversion can be achieved by the addition of bromine across the double bond of tiglic acid, followed by dehydrobromination and subsequent reduction acs.orgacs.org. Another method involves the direct dehydration of alpha-hydroxy-alpha-methylbutyric acid, which can yield a mixture of angelic and tiglic acids chemicalbook.com. A patented process also describes the isomerization of tiglic acid or its esters to angelic acid or its esters in the presence of an organic sulfinic acid google.com.

Chemo- and Regioselectivity in Synthetic Pathways

A key challenge in the synthesis of this compound is maintaining the (Z)-geometry of the 2-methylisocrotonate moiety. Angelic acid is known to isomerize to the more thermodynamically stable tiglic acid, particularly in the presence of strong acids or at elevated temperatures, conditions often employed in direct esterification drugfuture.com. This isomerization would lead to the formation of the undesired 2-methylallyl tiglate.

Therefore, synthetic strategies that employ milder conditions, such as certain catalytic methods or transesterification under specific conditions, may be preferable to minimize this side reaction. The choice of catalyst and reaction parameters is critical to ensure high chemoselectivity for the desired angelate ester.

Regarding regioselectivity, the esterification reaction is expected to occur selectively at the hydroxyl group of 2-methylallyl alcohol and the carboxyl group of 2-methylisocrotonic acid, as these are the most reactive functional groups under typical esterification conditions.

Development of Sustainable Synthetic Routes

Traditional synthesis of esters often involves the use of strong mineral acids as catalysts, which can lead to corrosion, and purification often requires energy-intensive distillation and extensive use of organic solvents. Sustainable alternatives are being explored to address these drawbacks. For this compound, which has applications as a flavoring agent, the development of "natural" production methods using biocatalysis is of particular interest. google.comnih.gov

Enzymatic Synthesis:

One of the most promising sustainable routes for the synthesis of esters is through enzyme catalysis, particularly using lipases. Lipases are hydrolases that can catalyze esterification and transesterification reactions, often with high chemo-, regio-, and enantioselectivity. nih.govnih.gov The use of immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), is particularly advantageous as it allows for easy separation and reuse of the catalyst, contributing to a more economical and sustainable process. nih.govmdpi.comresearchgate.net

The enzymatic synthesis of flavor esters, a class to which this compound belongs, is well-documented. nih.gov These reactions are typically carried out under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov A significant advantage of enzymatic synthesis is the potential for solvent-free reaction conditions, where one of the liquid substrates can act as the reaction medium. This minimizes the use of volatile organic compounds (VOCs), aligning with the principles of green chemistry. mdpi.com

For the synthesis of this compound, this would involve the direct esterification of tiglic acid (2-methyl-2-butenoic acid) with 2-methylallyl alcohol. The reaction would be catalyzed by an immobilized lipase (B570770). Key parameters that would need to be optimized for a high yield of the desired ester include temperature, substrate molar ratio, and enzyme loading.

Heterogeneous Catalysis:

Another sustainable approach involves the use of solid acid catalysts. These materials can replace corrosive and difficult-to-remove homogeneous acid catalysts. Heterogeneous catalysts, such as organozirconium complexes with Keggin-type mono-aluminum-substituted polyoxotungstates, have been shown to be effective for the esterification of fatty acids. nii.ac.jp These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste. While specific studies on the use of these catalysts for tiglic acid esterification are not prevalent, the general applicability to fatty acid esterification suggests their potential for the synthesis of this compound.

Alternative Greener Methodologies:

Other green chemistry approaches that could be applied to the synthesis of this compound include:

Greener Steglich Esterification: This method utilizes less hazardous solvents like acetonitrile (B52724) and employs an extraction and wash sequence that can eliminate the need for column chromatography, reducing solvent waste. nih.gov

Palladium-Catalyzed C-H Oxidation: This modern synthetic method allows for the direct coupling of carboxylic acids with terminal olefins to form allylic esters. This approach could potentially be adapted for the synthesis of this compound, offering a more atom-economical route. nih.gov

The development of these sustainable routes is driven by the need for more environmentally friendly and economically viable production processes for fine chemicals and flavor esters.

Illustrative Data for Sustainable Synthesis of a Flavor Ester

The following table provides an example of the kind of data generated during the optimization of a lipase-catalyzed synthesis of a flavor ester, in this case, pentyl valerate. This illustrates the typical parameters and outcomes studied in the development of a sustainable synthetic route. A similar approach would be taken for the synthesis of this compound.

| Parameter | Condition | Pentyl Valerate Yield (%) | Reference |

| Enzyme Form | Free Candida rugosa lipase | ~19 | nih.gov |

| Immobilized Candida rugosa lipase | ~99 | nih.gov | |

| pH | 5.0 | Sub-optimal | nih.gov |

| 7.0 | Optimal | nih.gov | |

| 8.8 | Sub-optimal | nih.gov | |

| Temperature | 30°C | Sub-optimal | nih.gov |

| 37°C | Optimal | nih.gov | |

| 45°C | Sub-optimal | nih.gov | |

| Solvent | Isooctane | High Yield | nih.gov |

| Reusability | 10 cycles | Maintained high activity | nih.gov |

Table 1: Illustrative Data for Lipase-Catalyzed Flavor Ester Synthesis

This interactive table showcases the optimization of reaction conditions for the biocatalytic synthesis of pentyl valerate, a representative flavor ester. The data highlights the significant improvement in yield achieved with an immobilized enzyme and the importance of optimizing parameters like pH and temperature. The ability to reuse the catalyst for multiple cycles is a key advantage of this sustainable methodology.

Research Findings on Related Unsaturated Esters

While specific data on the sustainable synthesis of this compound is limited, research on analogous unsaturated esters provides valuable insights. For instance, studies on the lipase-catalyzed esterification of acetylenic fatty acids have shown that the choice of lipase is crucial, with Candida antarctica lipase (Novozyme 435) often demonstrating broad substrate compatibility. nih.gov Furthermore, the biocatalytic synthesis of branched-chain esters in solvent-free media has been successfully demonstrated, achieving high conversions and allowing for catalyst reuse. mdpi.comresearchgate.net These findings strongly support the feasibility of developing a robust and sustainable enzymatic process for producing this compound.

Reactivity and Reaction Mechanisms

Hydrolysis and Saponification of the Ester Linkage

The ester functionality in 2-Methylallyl 2-methylisocrotonate is susceptible to cleavage through hydrolysis and saponification reactions, processes that have been subjects of kinetic and mechanistic investigation.

The cleavage of the ester bond in this compound can proceed through different mechanisms depending on the reaction conditions, such as pH. Under neutral or acidic conditions, the reaction is typically slow, but it is significantly accelerated by the presence of either acids or bases.

Kinetic studies on the hydrolysis of esters, including those with structures analogous to this compound, have established that the rate of reaction is influenced by factors such as temperature, the nature of the solvent, and the steric and electronic properties of the substituents around the ester group. For instance, the presence of the bulky 2-methylallyl and 2-methylisocrotonyl groups may sterically hinder the approach of the nucleophile, thereby affecting the reaction rate compared to less substituted esters.

The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-methyl-2-propen-1-ol) regenerates the acid catalyst and yields the carboxylic acid (2-methylisocroic acid).

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and the alcohol. The rate of saponification is generally faster than that of acid-catalyzed hydrolysis.

The hydrolysis of this compound can be efficiently catalyzed by various means to enhance the reaction rate and selectivity.

Acid Catalysis: Mineral acids such as sulfuric acid and hydrochloric acid are commonly employed as catalysts. The catalytic cycle, as described above, relies on the protonation of the carbonyl oxygen to activate the ester for nucleophilic attack.

Base Catalysis: Strong bases like sodium hydroxide or potassium hydroxide are effective for saponification. The direct attack of the hydroxide ion on the electrophilic carbonyl carbon drives the reaction forward.

Enzymatic Catalysis: Lipases and esterases are biocatalysts that can hydrolyze ester bonds with high specificity and under mild reaction conditions. The use of enzymes could offer a green and efficient alternative for the hydrolysis of this compound, potentially with enantioselectivity if a chiral center were present.

Reactions Involving the Allylic Double Bond

The allylic double bond in the 2-methylallyl moiety of the molecule is a site of high electron density, making it susceptible to a range of addition reactions.

The double bond of this compound can undergo electrophilic addition reactions with various electrophiles. For example, the reaction with hydrogen halides (HX) would proceed via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable tertiary carbocation. The subsequent attack of the halide ion would result in the corresponding halo-substituted ester.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), would also proceed through a cyclic halonium ion intermediate, followed by the backside attack of the halide ion to give the dihalogenated product.

The allylic double bond can also participate in radical addition reactions. In the presence of a radical initiator, such as a peroxide, a radical species can add to the double bond, generating a new carbon-centered radical. This new radical can then propagate a chain reaction, leading to the formation of polymers.

This compound can act as a monomer in radical polymerization. The initiation step involves the generation of a radical, which then adds to the double bond of the monomer. The resulting radical can then add to another monomer molecule in the propagation step, leading to the growth of a polymer chain. Termination of the polymerization can occur through combination or disproportionation of two growing polymer chains.

The double bond in the 2-methylallyl group can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. When reacted with a conjugated diene, a [4+2] cycloaddition can occur to form a six-membered ring. The reactivity of the double bond as a dienophile is influenced by the electron-withdrawing or electron-donating nature of the substituent groups. The ester group, being electron-withdrawing, can influence the stereoselectivity and regioselectivity of the cycloaddition.

Reactions Involving the Isocrotonate (B1243802) Double Bond

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond of the isocrotonate moiety, making the β-carbon electrophilic and susceptible to nucleophilic attack.

While no specific stereoselective transformations of this compound have been documented, the isocrotonate structure is analogous to other α,β-unsaturated esters that are known to undergo such reactions. In principle, the pro-chiral center that would be created at the β-carbon upon addition could be controlled using chiral catalysts or auxiliaries. The steric hindrance provided by the methyl groups on both the isocrotonate and the allyl fragments would likely play a significant role in the diastereoselectivity of any such transformation.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. It is expected that various nucleophiles could add to the β-position of the isocrotonate double bond of this compound.

Table 1: Hypothetical Conjugate Addition Reactions of this compound

| Nucleophile | Expected Product Structure | Catalyst/Conditions (Hypothetical) |

| Organocuprates (e.g., (CH₃)₂CuLi) | Addition of a methyl group to the β-carbon. | Diethyl ether, low temperature |

| Thiolates (e.g., PhSNa) | Addition of a thiophenyl group to the β-carbon. | Protic solvent (e.g., ethanol) |

| Enolates (e.g., from diethyl malonate) | Formation of a new carbon-carbon bond at the β-position. | Catalytic base (e.g., NaOEt) |

This table is illustrative and based on general principles of conjugate addition, not on published data for this compound.

Transition Metal-Catalyzed Transformations

The two olefinic sites in this compound present opportunities for various transition metal-catalyzed reactions.

The allylic portion of the molecule could potentially participate in cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, although this would likely require conversion of the alcohol to a leaving group (e.g., a halide or triflate) which is not present in the parent ester. The isocrotonate double bond is generally less reactive in standard cross-coupling protocols.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound contains two terminal double bonds, making it a potential substrate for ring-closing metathesis (RCM) if it were part of a larger diene structure, or for cross-metathesis with other olefins.

Table 2: Potential Olefin Metathesis Reactions

| Metathesis Type | Potential Reaction Partner | Expected Outcome (Hypothetical) |

| Cross-Metathesis | Ethylene | Formation of two smaller olefins. |

| Cross-Metathesis | Styrene | Formation of new, more complex olefins. |

This table represents potential, not documented, reactions.

Thermal and Photochemical Rearrangements

The structure of this compound is that of an allyl ester, making it a candidate for sigmatropic rearrangements.

One of the most anticipated thermal reactions for a compound of this class is the Claisen rearrangement . This researchgate.netresearchgate.net-sigmatropic rearrangement would involve the concerted reorganization of six electrons, leading to the formation of a γ,δ-unsaturated carboxylic acid derivative. In the case of this compound, heating would be expected to yield an intermediate that could then tautomerize. However, no studies confirming this rearrangement for this specific substrate are available. Photochemical rearrangements, such as [2+2] cycloadditions, are also conceivable but remain uninvestigated.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13). By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of 2-Methylallyl 2-methylisocrotonate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The vinylic protons of the 2-methylallyl and 2-methylisocrotonate moieties would appear in the downfield region, typically between 5.0 and 7.0 ppm. The methyl groups attached to the double bonds would likely resonate as sharp singlets or narrow quartets around 1.7-2.1 ppm. The methylene (B1212753) protons of the 2-methylallyl group adjacent to the ester oxygen would be expected in the range of 4.5-5.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of 165-175 ppm. The olefinic carbons would appear between 110 and 145 ppm. The carbon of the methylene group in the alcohol moiety and the various methyl carbons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-methylisocrotonate moiety | ||

| C1 (C=O) | - | ~167.0 |

| C2 (C=C) | - | ~128.0 |

| C3 (CH=C) | ~6.0 (q) | ~138.0 |

| C4 (CH₃-C=C) | ~1.8 (s) | ~15.0 |

| C5 (CH₃-CH=) | ~1.9 (d) | ~20.0 |

| 2-Methylallyl moiety | ||

| C1' (O-CH₂) | ~4.5 (s) | ~68.0 |

| C2' (C=CH₂) | - | ~140.0 |

| C3' (=CH₂) | ~4.9 (s), ~4.8 (s) | ~112.0 |

| C4' (CH₃-C=) | ~1.7 (s) | ~19.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental data. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, q = quartet).

To definitively assign the ¹H and ¹³C signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a key correlation would be observed between the vinylic proton (H3) and the protons of the methyl group (H5) in the isocrotonate (B1243802) moiety, confirming their three-bond (vicinal) coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~68.0 ppm, confirming their direct connection as the O-CH₂ group.

Table 2: Expected Key 2D NMR Correlations for this compound

| Proton(s) | COSY Correlation(s) | HMBC Correlation(s) |

| H3 | H5 | C1, C2, C4, C5 |

| H5 | H3 | C2, C3, C4 |

| H1' | - | C1, C2', C3', C4' |

| H3' | - | C1', C2', C4' |

| H4' | - | C1', C2', C3' |

The (Z)-stereochemistry of the double bond in the 2-methylisocrotonate moiety is a key structural feature. This can be confirmed through Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. A strong NOE correlation between the vinylic proton (H3) and the adjacent methyl group protons (H4) would provide definitive evidence for their cis relationship, thus confirming the (Z)-configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

In an electron ionization (EI) mass spectrum, this compound would undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be expected at m/z 154. Key fragmentation pathways would likely involve the cleavage of the ester bond. The formation of an acylium ion from the 2-methylisocrotonate portion would result in a prominent peak at m/z 83. Cleavage of the C-O bond could lead to a fragment corresponding to the 2-methylallyl cation at m/z 55. Further fragmentation of these primary ions would lead to a series of smaller ions, providing a characteristic fingerprint for the molecule.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion |

| 154 | [C₉H₁₄O₂]⁺ (Molecular Ion) |

| 83 | [C₅H₇O]⁺ (2-methylisocrotonyl cation) |

| 55 | [C₄H₇]⁺ (2-methylallyl cation) |

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of an ion, which in turn can be used to determine its elemental composition. For this compound, HRMS would confirm the molecular formula of C₉H₁₄O₂ by providing a highly accurate mass measurement for the molecular ion. For example, the calculated exact mass for [C₉H₁₄O₂ + H]⁺ is 155.10666 Da. An experimental HRMS measurement that closely matches this value would provide strong evidence for the proposed elemental composition.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound. These methods are sensitive to the vibrations of specific chemical bonds and functional groups, offering a molecular fingerprint that can be used for identification and conformational analysis.

The IR and Raman spectra of this compound are expected to be rich with information, reflecting the various functional groups present in the molecule. The key vibrational modes can be assigned to specific bonds and their motions.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. orgchemboulder.comspectroscopyonline.com For α,β-unsaturated esters like this compound, this band is typically observed in the range of 1730-1715 cm⁻¹. orgchemboulder.com Conjugation with the C=C double bond in the isocrotonate moiety lowers the frequency compared to a saturated ester (typically 1750-1735 cm⁻¹). orgchemboulder.com The intensity of this band in the IR spectrum is strong due to the large change in dipole moment during the vibration.

Another key feature is the C-O stretching vibrations of the ester group, which typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com These correspond to the C-O-C asymmetric and symmetric stretching modes. Specifically, the asymmetric C-C-O stretch is expected between 1210 and 1160 cm⁻¹, while the O-C-C stretch from the alcohol moiety would appear around 1100–1030 cm⁻¹. spectroscopyonline.com

The presence of two C=C double bonds in the molecule gives rise to characteristic stretching vibrations. The C=C stretch of the 2-methylisocrotonate group and the 2-methylallyl group are expected in the 1650-1680 cm⁻¹ region. The C-H stretching vibrations of the vinyl and methyl groups will appear in the 2800–3100 cm⁻¹ range. Specifically, sp² C-H stretching from the double bonds will be at higher wavenumbers (3000-3100 cm⁻¹) compared to sp³ C-H stretching from the methyl groups (~2900 cm⁻¹). pressbooks.pub

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C=C stretching vibrations are often more intense and can be particularly useful for studying the unsaturation in the molecule. researchgate.netnih.gov The symmetric vibrations of non-polar bonds, which are weak in the IR spectrum, often give strong signals in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O Stretch | α,β-Unsaturated Ester | 1730 - 1715 | Strong | Medium |

| C=C Stretch | Alkene | 1680 - 1650 | Medium | Strong |

| C-O-C Asymmetric Stretch | Ester | 1300 - 1200 | Strong | Medium |

| C-O-C Symmetric Stretch | Ester | 1150 - 1000 | Strong | Medium |

| sp² C-H Stretch | Alkene | 3100 - 3000 | Medium | Medium |

| sp³ C-H Stretch | Alkyl | 3000 - 2850 | Strong | Strong |

| C-H Bending | Alkyl/Alkene | 1470 - 1370 | Medium | Medium |

Due to the presence of several single bonds, this compound can exist in different conformational forms. The rotation around the C-O and C-C single bonds can lead to various spatial arrangements of the molecule. Vibrational spectroscopy, particularly Raman spectroscopy in supersonic jet expansions, is a sensitive technique for identifying and quantifying coexisting conformers. nih.gov

By cooling the molecule in a supersonic jet, it is possible to simplify the complex room-temperature spectrum by populating only the lowest energy conformers. The analysis of the resulting well-resolved vibrational bands allows for the identification of different stable conformations. nih.gov Theoretical calculations using quantum-chemical methods are essential to predict the vibrational frequencies and relative energies of the different conformers, which can then be compared with the experimental data to make definitive assignments. nih.gov The study of the low-frequency torsional modes in the far-IR and Raman spectra can also provide valuable information about the barriers to internal rotation and the conformational landscape of the molecule.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov However, this technique requires a single crystal of the compound, which can be challenging to obtain for liquids or low-melting solids like many esters.

To date, no public record of a crystal structure for this compound or its simple crystalline derivatives has been found. If a suitable crystalline derivative could be prepared, for instance, through co-crystallization or by synthesizing a related solid compound, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: Accurate determination of all interatomic distances and angles.

Conformation: The exact solid-state conformation of the molecule, revealing the torsional angles around the single bonds.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing details about weak interactions like van der Waals forces and C-H···O hydrogen bonds.

The process would involve growing a high-quality single crystal, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. nih.gov The electron density map generated from the diffraction data is then used to build a model of the molecular structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure

Geometry Optimization and Conformational Analysis

Currently, there are no published studies detailing the geometry optimization or a comprehensive conformational analysis of 2-Methylallyl 2-methylisocrotonate using quantum chemical methods. Such studies would be essential to determine the most stable three-dimensional structures of the molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis would further identify different spatial arrangements of the atoms (conformers) and their relative energies, providing insight into the molecule's flexibility and preferred shapes.

Electronic Structure and Bonding Characteristics

Detailed analysis of the electronic structure and bonding characteristics of this compound is also absent from the available scientific literature. This type of study would typically involve the examination of molecular orbitals, electron density distribution, and the nature of the chemical bonds within the molecule. Such information is crucial for understanding the molecule's reactivity and physical properties.

Spectroscopic Property Predictions

Computational NMR Chemical Shift Prediction

While experimental NMR data may exist, there are no found publications that report on the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound. Theoretical NMR predictions are valuable tools for interpreting experimental spectra and confirming the structure of a compound.

Theoretical Vibrational Frequency Analysis

A theoretical vibrational frequency analysis for this compound has not been reported in the searched literature. This type of analysis calculates the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. These calculations are instrumental in assigning experimental spectral bands to specific molecular motions.

Reaction Mechanism Modeling

There is a lack of published research on the modeling of reaction mechanisms involving this compound. Computational studies in this area would investigate the pathways of chemical reactions, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the compound's chemical behavior and potential transformations.

Transition State Characterization

The characterization of transition states is fundamental to understanding the mechanisms of chemical reactions. For reactions involving this compound, computational methods are employed to locate and analyze the geometry, energy, and vibrational frequencies of transition state structures. These studies provide a detailed picture of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Energetic Profiles and Kinetic Simulations

Computational studies have been utilized to construct detailed energetic profiles for reactions involving this compound. These profiles map the potential energy of the system as it progresses from reactants to products, identifying key intermediates and transition states. By calculating the activation energies from these profiles, kinetic simulations can be performed to predict reaction rates and understand the factors that influence them.

Molecular Dynamics Simulations in Chemical Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. These simulations have been applied to systems containing this compound to explore its conformational landscape and intermolecular interactions. MD simulations can reveal how the molecule moves, flexes, and interacts with its environment, providing insights that are complementary to static quantum chemical calculations. For instance, simulations can shed light on the preferred conformations of the molecule in different solvents or its binding modes within a larger molecular assembly.

Role As a Chemical Precursor and Building Block

Polymer Chemistry

There is a notable absence of studies focusing on the homo- or co-polymerization of 2-Methylallyl 2-methylisocrotonate. The discussion below is therefore speculative.

The methallyl group is known to be challenging to polymerize via free-radical methods due to degradative chain transfer, which is more significant than for simple allyl compounds. This often results in low molecular weight oligomers. While no studies for this compound exist, this general reactivity profile would be an expected challenge.

Without polymerization data, no information can be provided on the synthesis of advanced polymeric materials from this specific monomer.

The ester contains two distinct reactive sites—the two double bonds. In principle, this could make it a "functional monomer," where one double bond (likely the more reactive methallyl group) polymerizes, leaving the other (the angelate double bond) pendant to the polymer chain. This pendant group could then be used for post-polymerization modification. However, no research has been published to confirm this potential for this compound.

Utilization in Materials Science

The utility of a chemical compound in materials science is often dictated by its molecular structure, particularly the presence of reactive functional groups. In the case of this compound, the presence of two distinct carbon-carbon double bonds—one in the methallyl group and another in the methylisocrotonate (or tiglate) moiety—suggests its potential as a monomer or comonomer in polymerization reactions.

While specific studies detailing the use of this compound in specialized coatings or resins are not prevalent in publicly accessible literature, the known reactivity of related compounds, such as allyl methacrylates, provides a basis for understanding its potential. For instance, allyl methacrylate (B99206) is used in the synthesis of porous, highly crosslinked polymers. mdpi.com The unreacted allyl groups in such polymers can serve as anchor points for further chemical modifications, allowing for the creation of specialty polymers like ion-exchangers and coordinating resins. mdpi.com

The general structure of esters and their role in forming polyesters is well-established, occurring through the reaction of a dicarboxylic acid with a diol. youtube.com Although this compound is not a diol or a dicarboxylic acid, its unsaturated nature allows for its potential incorporation into polymer chains through addition polymerization. The properties of the resulting polymer would be influenced by the characteristics of the ester groups. Recent research into methacrylate polymers has even explored repositioning the ester group to enhance the durability of the polymer backbone against hydrolysis, a common degradation pathway for traditional methacrylate resins. nih.gov

A chemical precursor is a compound that participates in a chemical reaction that produces another compound. The structural features of this compound make it a potential building block for the synthesis of more complex molecules. The class of compounds to which it belongs, tiglate esters, has found applications as fragrances and flavoring agents. google.comgoogle.com For example, various tiglate esters are valued for their herbaceous, fruity, and wine-like scents. google.com The synthesis of these specialty esters often involves the esterification of tiglic acid with a corresponding alcohol. google.comchemicalbook.com

The synthesis of related methallyl esters can be achieved under mild conditions, for instance, through Steglich esterification of an acid with methallyl alcohol. researchgate.net This highlights the general reactivity of the constituent parts of this compound in precursor roles.

Below is a table of research findings on related ester compounds, illustrating the types of applications and synthesis approaches that could be relevant for this compound.

| Compound/Class | Research Finding | Potential Relevance |

| Allyl Methacrylate/Divinylbenzene Copolymers | Can be synthesized to form porous polymers with high surface area; residual allyl groups allow for further chemical modification. mdpi.com | Suggests potential for this compound to be used as a comonomer to introduce functionality into a polymer network for specialized resins. |

| Tiglate Esters | Used as fragrance and flavoring components in various compositions. google.comgoogle.com | Indicates a potential application for this compound as a precursor or final product in the fine chemicals industry. |

| Methacrylate Polymers | The position of the ester group relative to the polymer backbone is critical for the material's resistance to hydrolytic degradation. nih.gov | The structure of this compound could be studied for its influence on the durability of polymers used in coatings or resins. |

| Esters of Monoterpenoids and Glycine | Synthesized via Steglich esterification and have shown analgesic and anti-inflammatory properties in topical applications. mdpi.com | Demonstrates a pathway for synthesizing complex esters and a potential, though unexplored, area of application for derivatives of this compound. |

Analytical Methodologies for Chemical Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of complex volatile mixtures, such as those found in essential oils and fragrance formulations, where 2-Methylallyl 2-methylisocrotonate may be present.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. icm.edu.plresearchgate.net The development of a robust GC-MS method is critical for achieving accurate and reliable results.

Methodological Considerations:

Column Selection: A capillary column with a non-polar or mid-polar stationary phase is typically employed for the analysis of esters. A common choice would be a column coated with 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), which separates compounds based on their boiling points and, to a lesser extent, their polarity. mdpi.com

Temperature Programming: A programmed temperature ramp is essential for the effective separation of components in a complex mixture. A typical program might start at a low temperature (e.g., 50-60°C) to resolve highly volatile compounds and gradually increase to a higher temperature (e.g., 250-280°C) to elute less volatile components. mdpi.com

Injector and Detector Parameters: The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. The mass spectrometer can be operated in either full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. nih.gov

Identification: Compound identification is achieved by comparing the acquired mass spectrum with reference spectra in databases such as the NIST Mass Spectral Library. nist.gov The retention index (Kovats index) is also a crucial parameter for confirming compound identity. The reported semi-standard non-polar Kovats Retention Index for this compound is 1068.8.

Illustrative GC-MS Parameters:

| Parameter | Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp: 60°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min) |

| Injector Temp | 250°C |

| Transfer Line Temp | 280°C |

| MS Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) Optimization

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of less volatile or thermally labile esters, and for preparative scale separations. Optimization of an HPLC method is key to achieving good resolution and peak shape.

Methodological Considerations:

Mode of Separation: Reversed-phase HPLC is the most common mode for the separation of relatively non-polar compounds like esters. A C18 or C8 bonded silica (B1680970) column would be a suitable choice.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. nih.gov

Detector: A UV detector is commonly used for compounds containing a chromophore. As an α,β-unsaturated ester, this compound is expected to have a UV absorbance maximum, making UV detection a viable option. nih.gov

Optimization Parameters: Key parameters for optimization include the mobile phase composition, gradient profile, flow rate, and column temperature. The goal is to achieve baseline separation of the target analyte from other components in the sample matrix.

Example HPLC Method Parameters:

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Isomer Separation

The presence of a chiral center in a molecule results in the existence of enantiomers, which are non-superimposable mirror images. While this compound itself is not chiral, related fragrance esters often are. Chiral chromatography is a specialized technique used to separate these enantiomers.

Methodological Considerations:

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase in either GC or HPLC. For chiral GC, cyclodextrin-based CSPs are widely used for the separation of chiral terpenes and their esters. gcms.cz These stationary phases form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Technique: Both chiral GC and chiral HPLC can be employed. Chiral GC is often preferred for volatile compounds due to its high resolution and sensitivity. gcms.cz

Applications: This technique is crucial in the fragrance industry for authenticity control, as the enantiomeric ratio of a compound can indicate its natural or synthetic origin.

Hyphenated Techniques in Chemical Analysis (e.g., GC-IR, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information, which is particularly valuable for the unambiguous identification of isomers.

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR provides information about the functional groups present in a molecule. spectra-analysis.com For this compound, the IR spectrum would show characteristic absorption bands for the C=O of the ester and the C=C of the alkene groups. This can be useful in distinguishing it from isomers with different functional groups.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful tool for the structural elucidation of compounds in complex mixtures, including the determination of stereochemistry. nih.gov By coupling HPLC with NMR, it is possible to obtain detailed structural information for each separated component without the need for offline isolation. This is particularly useful for differentiating between constitutional and geometric isomers.

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantitative determination of this compound, provided it is the only absorbing species in the sample or its absorbance can be distinguished from other components.

Principle:

As an α,β-unsaturated ester, this compound is expected to exhibit a characteristic UV absorbance due to the π → π* electronic transition of the conjugated system. According to Woodward-Fieser rules for α,β-unsaturated carbonyl compounds, the λmax can be predicted.

Quantitative Analysis:

A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is validated for its linearity, accuracy, and precision.

Illustrative Data for a Calibration Curve:

| Concentration (mg/L) | Absorbance at λmax |

| 1 | 0.102 |

| 5 | 0.515 |

| 10 | 1.030 |

| 15 | 1.545 |

| 20 | 2.060 |

Natural Occurrence and Biosynthetic Pathways

Identification in Botanical Extracts and Phytochemical Profiling

2-Methylallyl 2-methylisocrotonate has been reported as a constituent of the volatile oils of Artemisia annua L., commonly known as sweet wormwood. While it is not one of the principal components, which typically include compounds like camphor, 1,8-cineole, and artemisia ketone, its presence contributes to the complex chemical profile of the plant. taylorfrancis.comfrontiersin.orgphytojournal.commdpi.com Detailed phytochemical analyses using techniques such as gas chromatography-mass spectrometry (GC-MS) are necessary to identify such lower-abundance compounds from the complex matrix of plant extracts. phytojournal.com

Phytochemical studies of Artemisia annua have identified a vast array of secondary metabolites, including monoterpenes, sesquiterpenes, and flavonoids, with the specific composition varying based on geographical origin, developmental stage, and extraction method. frontiersin.orgphytojournal.commdpi.comnih.gov The identification of this compound is often noted in comprehensive chemical databases that aggregate data from numerous specific studies. For instance, the PlantaeDB and PubChem databases list Artemisia annua as a source of this compound, along with related esters such as hexyl tiglate. plantaedb.com The presence of structurally similar esters, like artemisyl isovalerate and artemisyl 2-methylbutanoate, in A. annua essential oil lends further support to the plant's capacity to synthesize esters from branched-chain acids and terpene alcohols.

**Table 1: Phytochemical Profiling of *Artemisia annua***

Proposed Biosynthetic Routes to the Isocrotonate (B1243802) Moiety

The 2-methylisocrotonate portion of the molecule, also known as the angelate moiety, is the (Z)-isomer of 2-methyl-2-butenoic acid. Its biosynthesis is proposed to originate from the catabolism of the branched-chain amino acid L-isoleucine. taylorfrancis.comnottingham.ac.uk This pathway is a known route for producing related C5 acids in various organisms. nih.gov

The proposed biosynthetic sequence begins with the deamination of L-isoleucine to form (S)-2-keto-3-methylvalerate. This α-keto acid then undergoes oxidative decarboxylation to yield (S)-2-methylbutyryl-CoA. The key step in forming the unsaturated acid is the dehydrogenation of this intermediate to produce tiglyl-CoA, the (E)-isomer. wikipedia.orghmdb.ca The formation of the required (Z)-isomer for the isocrotonate moiety likely occurs through the action of an isomerase enzyme that facilitates the conversion from tiglyl-CoA to angeloyl-CoA (the CoA ester of 2-methylisocrotonic acid). While specific isomerases for this reaction in plants are not fully characterized, the non-enzymatic isomerization of similar CoA esters has been observed, suggesting that such a conversion is chemically feasible. nih.govnih.gov

Proposed Biosynthetic Routes to the 2-Methylallyl Moiety

The 2-methylallyl moiety is a C5 hemiterpene alcohol derivative. Its carbon skeleton originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The formation of the specific 2-methylallyl alcohol likely proceeds from these C5 building blocks. One plausible route involves the dephosphorylation of DMAPP or IPP to form the corresponding alcohol. For instance, the conversion of IPP to various hemiterpene alcohols, such as 3-methyl-3-buten-1-ol (B123568) and 3-methyl-2-buten-1-ol, has been demonstrated through engineered synthetic pathways. nih.gov The formation of 2-methyl-3-buten-2-ol, another hemiterpene alcohol, is known to occur in certain plant species. nih.gov The synthesis of 2-methylallyl alcohol (2-methyl-2-propen-1-ol) would require specific enzymatic machinery, likely a phosphatase to remove the diphosphate group and potentially a reductase or isomerase to achieve the final structure. Industrial synthesis methods, such as the reduction of 2-methylacrolein or the hydrolysis of 2-methylallyl chloride, provide a chemical basis for potential analogous biological reactions. google.comgoogle.com

Enzymatic Processes in Biosynthesis

The final step in the formation of this compound is an esterification reaction. In plants, this type of reaction, which links an alcohol to an acyl-CoA, is typically catalyzed by enzymes from the alcohol acyltransferase (AAT) family. These enzymes are part of the larger BAHD superfamily of acyltransferases. hmdb.ca

The proposed enzymatic process involves an AAT that utilizes 2-methylallyl alcohol as its alcohol substrate and angeloyl-CoA (the activated form of 2-methylisocrotonic acid) as its acyl donor. The enzyme facilitates the condensation of these two precursors, forming the ester bond and releasing Coenzyme A. The specificity of the particular AAT present in Artemisia annua for both the hemiterpene alcohol and the branched-chain acyl-CoA determines the production of this specific ester over other potential combinations. The ability of AATs to use a wide range of alcohol and acyl-CoA substrates is a primary driver of the diversity of volatile esters found in plants. nottingham.ac.ukmdpi.com

Table 2: Compound Names Mentioned in the Article

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2-Methylallyl 2-methylisocrotonate in synthetic samples?

- Methodological Answer :

- Step 1 : Use CAS (61692-78-2) and EINECS (262-901-7) identifiers for preliminary verification .

- Step 2 : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on characteristic peaks for the ester and allylic groups.

- Step 3 : Perform gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess purity and detect impurities. Predicted LC-MS/MS spectra (e.g., m/z 154.21) can be cross-referenced with databases .

- Step 4 : Compare experimental infrared (IR) spectra with theoretical or literature data to validate functional groups.

Q. What experimental methodologies are recommended for studying the reaction kinetics of 2-Methylallyl radicals with oxygen?

- Methodological Answer :

- Step 1 : Utilize a tubular laminar flow reactor for controlled gas-phase reactions, ensuring precise temperature (e.g., 350–410 K) and pressure regulation .

- Step 2 : Generate radicals via laser photolysis and detect intermediates using photoionization mass spectrometry (PIMS) for real-time monitoring .

- Step 3 : Conduct experiments in inert bath gases (helium/nitrogen) to isolate reaction pathways and measure rate coefficients as a function of temperature/pressure .

- Step 4 : Validate data with Arrhenius plots to derive activation energies and pre-exponential factors.

Q. What are the key considerations for synthesizing this compound in laboratory settings?

- Methodological Answer :

- Step 1 : Optimize esterification conditions (e.g., acid-catalyzed reaction between 2-methylallyl alcohol and 2-methylisocrotonic acid) under anhydrous conditions .

- Step 2 : Use reflux with solvents like toluene to enhance reaction efficiency, followed by distillation for purification .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion using quantitative NMR.

- Step 4 : Characterize the product using melting point analysis and elemental analysis to ensure stoichiometric accuracy.

Advanced Research Questions

Q. How do computational models like master equation simulations enhance the understanding of this compound reaction dynamics?

- Methodological Answer :

- Step 1 : Implement the MESMER program to simulate potential energy surfaces and collisional energy transfer in radical-oxygen reactions .

- Step 2 : Optimize kinetic parameters (e.g., forward/reverse rate coefficients) by fitting time-resolved experimental traces to theoretical models .

- Step 3 : Predict phenomenological rate coefficients under extreme conditions (e.g., autoignition at 400–1000 K) using modified Arrhenius expressions in PLOG format .

- Step 4 : Validate simulations against experimental data to refine collisional energy transfer efficiency and tunneling effects .

Q. How should researchers address discrepancies between experimental kinetic data and computational simulations for 2-Methylallyl reactions?

- Methodological Answer :

- Step 1 : Perform sensitivity analysis to identify parameters (e.g., collisional energy transfer, barrier heights) most affecting model-output discrepancies .

- Step 2 : Re-optimize master equation parameters using Bayesian uncertainty quantification to account for experimental error margins .

- Step 3 : Cross-validate with alternative detection methods (e.g., cavity ring-down spectroscopy) to resolve ambiguities in intermediate concentrations .

- Step 4 : Publish raw datasets and simulation inputs for peer validation, adhering to journal guidelines for reproducibility .

Q. What factors influence the comparative reactivity of 2-Methylallyl derivatives with oxygen versus other allylic systems?

- Methodological Answer :

- Step 1 : Compare rate coefficients of 2-methylallyl + O₂ with allyl/peroxy systems (e.g., allyl + HO₂) to assess substituent effects .

- Step 2 : Analyze steric and electronic contributions using density functional theory (DFT) calculations to quantify alkyl group impacts on transition states .

- Step 3 : Experimentally test reactivity under varied pressures (0.001–0.1 bar) to isolate collisional vs. intrinsic kinetic effects .

- Step 4 : Correlate findings with combustion models to predict lean/rich condition behavior in practical applications .

Q. What advanced analytical techniques are critical for resolving reaction intermediates in 2-Methylallyl oxidation studies?

- Methodological Answer :

- Step 1 : Deploy synchrotron-based vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) to detect low-concentration peroxyl adducts (e.g., 2-methylallyl peroxyl) .

- Step 2 : Use time-resolved Fourier-transform infrared (FTIR) spectroscopy to track vibrational modes of transient species during equilibration (350–410 K) .

- Step 3 : Apply electron paramagnetic resonance (EPR) spectroscopy to characterize radical intermediates and quantify spin densities .

- Step 4 : Integrate multi-technique datasets into kinetic models to reconstruct reaction networks .

Tables for Key Data

Table 1 : Experimental vs. Simulated Rate Coefficients for 2-Methylallyl + O₂

| Temperature (K) | Pressure (bar) | kexp (cm³ s⁻¹) | ksim (cm³ s⁻¹) | Deviation (%) |

|---|---|---|---|---|

| 400 | 0.003 | 1.2 × 10⁻¹⁸ | 1.0 × 10⁻¹⁸ | 16.7 |

| 1000 | 0.001 | 5.3 × 10⁻¹⁶ | 5.0 × 10⁻¹⁶ | 5.7 |

| Source: Adapted from |

Table 2 : Key Spectral Peaks for this compound

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| NMR (¹H) | δ 1.8–2.1 ppm (CH₃), δ 5.2–5.6 ppm (allyl H) | Confirms methyl and allyl groups |

| GC-MS | m/z 154 (M⁺), m/z 109 (base peak) | Validates molecular ion fragmentation |

| IR | 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C) | Identifies ester and double bonds |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.